Toremifene citrate is a nonsteroidal antiestrogen that acts as a selective estrogen receptor modulator (SERM). [] It is chemically related to tamoxifen and is classified as a hormone oncologic or antineoplastic agent. [] In scientific research, toremifene citrate is primarily investigated for its potential in inhibiting estrogen-dependent tumor cell growth, as well as its antiangiogenic and antimetastatic properties. [, ]
The synthesis of toremifene citrate involves a multi-step process, typically comprising four main phases:
This synthetic route emphasizes the importance of controlling reaction conditions and purifying intermediates to achieve high yields and purity.
Toremifene citrate has a complex molecular structure characterized by its triphenylethylene backbone. The molecular formula is , and its structure features multiple functional groups including:
The compound's melting point ranges from 160 to 162 °C, and it exhibits various spectroscopic properties including ultraviolet, infrared, nuclear magnetic resonance (NMR), and mass spectrometry data for characterization .
Toremifene citrate participates in several chemical reactions:
These reactions are crucial for understanding its pharmacokinetics and metabolism.
Toremifene citrate acts primarily as a selective estrogen receptor modulator (SERM). Its mechanism involves:
This selective action allows for therapeutic benefits while minimizing adverse effects associated with complete estrogen blockade.
Toremifene citrate exhibits several notable physical and chemical properties:
These properties are significant for formulation development and therapeutic application.
Toremifene citrate has several important applications in medicine:
Toremifene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) with the chemical name 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}-N,N-dimethylethanamine 2-hydroxy-1,2,3-propanetricarboxylate. Its molecular formula is C26H28ClNO·C6H8O7, yielding a molecular weight of 598.09 g/mol [2] [7]. The compound features:
Crystallographic studies confirm a planar conformation of the triphenylethylene system, stabilized by π-π stacking. The citrate ion forms multiple hydrogen bonds with the protonated tertiary amine of the toremifene cation, creating a stable crystalline lattice with a melting point of 162°C (with decomposition) [7].
Table 1: Atomic Composition and Properties
Component | Specification |
---|---|
Empirical Formula | C32H36ClNO8 |
CAS Registry Number | 89778-27-8 |
Hydrogen Bond Donors | 4 (citrate moiety) |
Hydrogen Bond Acceptors | 9 |
Rotatable Bonds | 14 |
Topological Polar Surface Area | 142 Ų |
Toremifene shares structural homology with tamoxifen as both belong to the triphenylethylene SERM class. Critical comparisons include:
Physicochemical divergence is evidenced by partition coefficients:
Solubility BehaviorToremifene citrate displays pH-dependent solubility due to ionization of both the tertiary amine (pKa 8.76) and citrate carboxyl groups (pKa 3.1, 4.8, 6.4):
Table 2: Solubility Profile in Physiological Media
Medium | Conditions | Solubility (µg/mL) |
---|---|---|
Water | 25°C | <0.1 |
Phosphate Buffer | pH 7.4 | 0.18 |
Simulated Intestinal Fluid | pH 6.8 (no bile acids) | 0.03–0.19 |
Simulated Intestinal Fluid | pH 6.8 (with bile acids) | 3.8–92 |
0.1N HCl | pH 1.2 | >500 |
Partitioning CharacteristicsLipophilicity parameters govern membrane permeability:
Stability PropertiesDegradation pathways include:
Solid-state stability studies demonstrate:
The physicochemical profile of toremifene citrate – particularly its bile acid-dependent solubility and moderate Log DpH7.4 – directly influences oral bioavailability. These properties necessitate formulation strategies that overcome dissolution-limited absorption in the neutral intestinal environment [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7